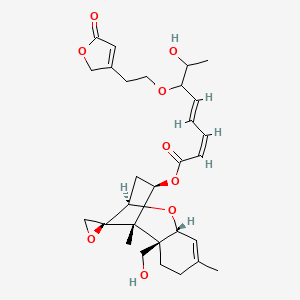
Roridin L2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Roridin L2 is a fungal metabolite and a biosynthetic precursor of Satratoxin G . It is known to possess little in vitro or in vivo toxic activity .
Synthesis Analysis
Roridin L2 is a putative biosynthetic precursor of Satratoxin G . It is produced by the filamentous fungus Stachybotrys chartarum .Molecular Structure Analysis
The molecular formula of Roridin L2 is C29H38O9 . Its systematic name is (4beta)-15-Hydroxy-12,13-epoxytrichothec-9-en-4-yl (2Z,4E)-7-hydroxy-6-[2-(5-oxo-2,5-dihydro-3-furanyl)ethoxy]-2,4-octadienoate .Physical And Chemical Properties Analysis
Roridin L2 has a molecular weight of 530.6 . It is an oil in its pure form .Aplicaciones Científicas De Investigación
Biosynthetic Precursor of Satratoxin G
Roridin L2 is a fungal metabolite and is known to be a biosynthetic precursor of Satratoxin G . This means it plays a crucial role in the production of Satratoxin G, a potent mycotoxin produced by certain species of fungi.
Role in Mycotoxin Production
Roridin L2 is part of the group of compounds known as macrocyclic trichothecenes . These compounds are produced by certain types of fungi and are known for their toxic effects. They play a significant role in the production of mycotoxins, which are toxic compounds produced by fungi.
Neurotoxicity Studies
Macrocyclic trichothecenes, including Roridin L2, have been studied for their potential to induce neurotoxicity . These studies are crucial for understanding the impact of these compounds on the nervous system and can help in the development of treatments for conditions caused by exposure to these toxins.
Oxidative Stress-Associated Pathways
Research has shown that macrocyclic trichothecenes can induce neurotoxicity through oxidative stress-associated pathways . This makes Roridin L2 a valuable compound for studying these pathways and understanding how they contribute to neurotoxicity.
Environmental Contamination Studies
Roridin L2, along with other macrocyclic trichothecenes, can be found in environments contaminated by certain types of fungi . Therefore, it can be used in environmental studies to understand the extent and impact of fungal contamination.
Toxicity Assessment
Roridin L2 can be used in toxicity assessments due to its low in vitro and in vivo toxic activity . This makes it a useful compound for studying the toxic effects of macrocyclic trichothecenes without causing significant harm.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[(1S,2R,7R,9R,11R,12S)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] (2Z,4E)-7-hydroxy-6-[2-(5-oxo-2H-furan-3-yl)ethoxy]octa-2,4-dienoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38O9/c1-18-8-10-28(16-30)23(12-18)37-24-14-22(27(28,3)29(24)17-36-29)38-25(32)7-5-4-6-21(19(2)31)34-11-9-20-13-26(33)35-15-20/h4-7,12-13,19,21-24,30-31H,8-11,14-17H2,1-3H3/b6-4+,7-5-/t19?,21?,22-,23-,24-,27-,28-,29+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIYRVDWRBKREW-JNMAXWDTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)OC(=O)C=CC=CC(C(C)O)OCCC5=CC(=O)OC5)C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H](C[C@H]([C@@]34CO4)O2)OC(=O)/C=C\C=C\C(C(C)O)OCCC5=CC(=O)OC5)C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Roridin L2 | |
Q & A
Q1: What is the difference in neurotoxicity between Satratoxin G and its proposed precursor, Roridin L2?
A1: Research suggests that while Satratoxin G exhibits potent neurotoxicity both in vitro and in vivo, Roridin L2 demonstrates a lack of neurotoxic effects. [, ]. In studies using PC-12 neuronal cells, Satratoxin G induced apoptosis at concentrations of 10-25 ng/ml, whereas Roridin L2 did not show any toxicity even at 1000 ng/ml []. Similar results were observed in vivo, where intranasal exposure to Satratoxin G caused significant apoptosis of olfactory sensory neurons (OSN) and olfactory epithelium atrophy in mice, while Roridin L2, at an equivalent dose, did not cause any noticeable toxicity []. This difference in toxicity, despite the structural similarities, highlights the importance of the macrocyclic structure in Satratoxin G for its neurotoxic activity.
Q2: Can Roridin L2 be found in straw, and if so, at what levels?
A2: A study investigating the presence of various mycotoxins in straw samples across Germany found Roridin L2 in one barley straw sample []. This sample contained a mixture of macrocyclic trichothecenes, including Satratoxin G and F, Roridin E, Verrucarin J, and Roridin L2, with a total concentration measured as Roridin A equivalents of 183 μg/kg []. This finding suggests that Roridin L2, along with other macrocyclic trichothecenes, can be present in straw, although its occurrence seems less frequent compared to other mycotoxins like deoxynivalenol or zearalenone.
Q3: How is Roridin L2 produced and purified for research purposes?
A3: Researchers have developed a method for producing and isolating Roridin L2 from cultures of Stachybotrys chartarum []. This method involves culturing the fungus on rice, followed by extraction with acetonitrile. The extract is then subjected to silica-gel chromatography and further purified using C18 reverse-phase liquid chromatography. The purity of Roridin L2 is confirmed through techniques like electrospray ionization/collision-induced dissociation (ESI-CID) tandem mass spectrometry []. This method enables researchers to obtain sufficient quantities of pure Roridin L2 for further investigation of its properties and potential applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

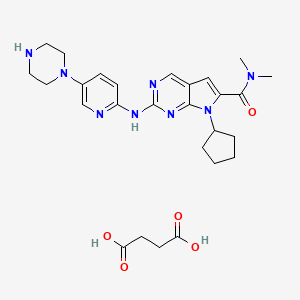



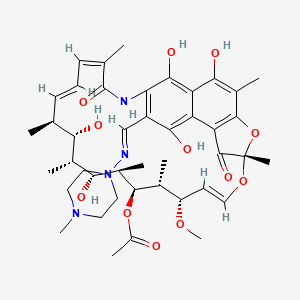




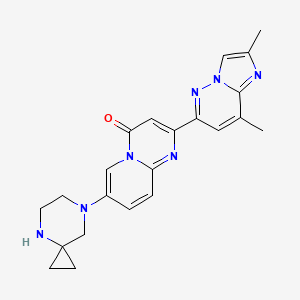
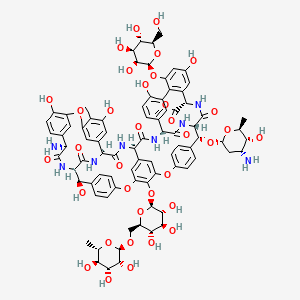
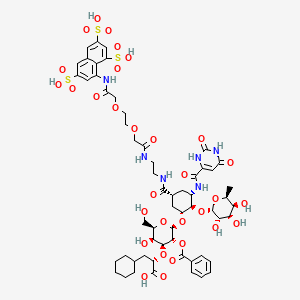

![2-[4,6-difluoro-1-(2-hydroxyethyl)spiro[2H-indole-3,4'-piperidine]-1'-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one](/img/structure/B610497.png)